molecular formula C11H10N2O2S B12115605 5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- CAS No. 31112-91-1

5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)-

Katalognummer: B12115605
CAS-Nummer: 31112-91-1
Molekulargewicht: 234.28 g/mol
InChI-Schlüssel: RRPORQDCSXVSJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- is a heterocyclic compound that contains both a thiazole ring and a pyridine ring The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The pyridine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and yield of the process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

    Substitution: Both the thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets, while the pyridine ring can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Mercapto-4-methyl-5-thiazoleacetic acid
  • 4-Methyl-2-mercaptothiazole-5-acetic acid

Uniqueness

5-Thiazoleacetic acid, 4-methyl-2-(3-pyridinyl)- is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

31112-91-1

Molekularformel

C11H10N2O2S

Molekulargewicht

234.28 g/mol

IUPAC-Name

2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C11H10N2O2S/c1-7-9(5-10(14)15)16-11(13-7)8-3-2-4-12-6-8/h2-4,6H,5H2,1H3,(H,14,15)

InChI-Schlüssel

RRPORQDCSXVSJO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.